Cyanine5 alkyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

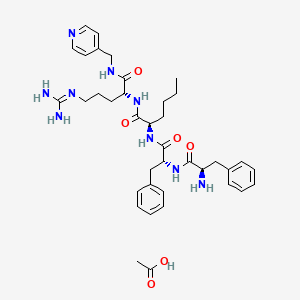

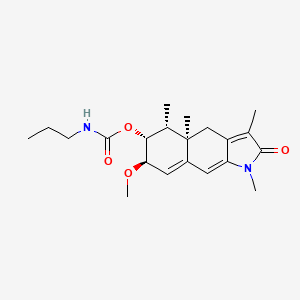

Cyanine5 alkyne, also known as Alkyne-Cy5, is a fluorescent dye . It is used to label azide proteins and can be used to analyze post-translational modifications of proteins, glycosylation, etc . It can also be used as a mitochondrial OXPHOS inhibitor to inhibit the growth of cancer stem cells (CSC) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of alkynes can utilize the E2 elimination reaction . During the mechanism of an E2 reaction, a strong base removes a hydrogen adjacent to a halogen . The electrons from the broken C-H bond move to form the C=C double bond .Molecular Structure Analysis

The molecular weight of Cyanine5 alkyne is 556.18 . Its molecular formula is C35H42ClN3O . It is a dark blue powder . It is not water-soluble but can be dissolved in DMF or DMSO before reaction and added to an aqueous reaction mixture .Chemical Reactions Analysis

Alkynes, including Cyanine5 alkyne, can undergo various reactions . These include reactions with halogens and halogen acids . The presence of two pi bonds in the alkyne allows for the addition of HX to occur twice .Physical And Chemical Properties Analysis

Alkynes are slightly electronegative in nature . The triply bonded carbon atoms in alkynes are sp hybridized . This makes alkynes, including Cyanine5 alkyne, slightly acidic .科学的研究の応用

Bioorthogonal Labeling of Cell-Surface Carbohydrates : Cyanine dyes, including those functionalized with alkynes, are used for bioorthogonal click reactions. These reactions are valuable in labeling metabolically incorporated sugar-azides on cell surfaces, allowing for high-resolution visualization of cell-surface glycans (Mertsch et al., 2016).

Nickel-Catalyzed Carbocyanation of Alkynes : Cyanine5 alkyne plays a role in the carbocyanation of alkynes, a process that involves the addition of allyl cyanides across alkynes. This reaction is crucial in synthesizing polysubstituted hexadienenitriles with specific stereo- and regiochemistry, which have applications in pharmaceutical and material sciences (Hirata et al., 2009).

Bio- and Bioorthogonal Conjugation : Monofunctional carbocyanine dyes, including those with alkyne groups, are developed for biological applications. These dyes demonstrate strong Near-Infrared (NIR) fluorescence, making them useful in bioorthogonal labeling schemes through dipolar cycloaddition "click" reactions (Shao, Weissleder, & Hilderbrand, 2008).

Optical Imaging and Drug Delivery : Cyanine reactivity, including that of cyanine5 alkyne, is harnessed for optical imaging and drug delivery applications. Cyanine dyes are valuable in fluorescence-based applications, and their chemical features can be manipulated for imaging and drug delivery in complex physiological settings (Gorka, Nani, & Schnermann, 2018).

Synthesis of Fluorescent Dyes for Biological Applications : The synthesis of cyanine dyes, such as Cy5 derivatives, is advanced for various biological applications. These dyes are used in DNA dye aggregate structures for potential development in light-harvesting devices and room-temperature quantum computers (Meares et al., 2022).

Safety And Hazards

将来の方向性

Cyanine5 alkyne has potential for future development in alkyne chemistry . It can be used to label organic small molecules, proteins, peptides, and amino-containing RNA or DNA . It has potential applications in the study of protein post-translational modifications, glycosylation, and cancer stem cell growth inhibition .

特性

IUPAC Name |

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWXUNAERRNFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanine5 alkyne | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)

![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)